molecular formula C14H26N2O2 B6163242 tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate CAS No. 1145747-75-6

tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B6163242
CAS No.: 1145747-75-6
M. Wt: 254.4
InChI Key:
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Description

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a cyclopropylmethyl group, and a tert-butyl ester group, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine or a derivative thereof.

  • Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction.

  • Esterification: The final step involves esterification to introduce the tert-butyl group, often using tert-butanol and an acid catalyst.

Industrial Production Methods:

  • Batch Production: This compound can be produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained.

  • Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, strong bases

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, carboxylic acids

  • Reduction Products: Alcohols, amines

  • Substitution Products: Various substituted piperidines

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Piperidine Derivatives: Piperidine itself and its various substituted derivatives.

  • Cyclopropylmethyl Compounds: Other compounds containing the cyclopropylmethyl group.

  • Tert-Butyl Esters: Other esters with the tert-butyl group.

Uniqueness: Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate stands out due to its combination of structural features, which provide unique reactivity and binding properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock even more uses and benefits.

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Properties

CAS No.

1145747-75-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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